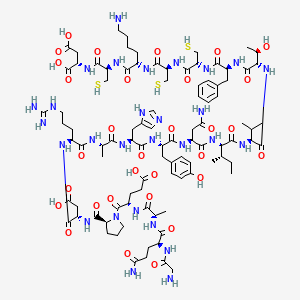

Protein E7(43-62)

Description

BenchChem offers high-quality Protein E7(43-62) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Protein E7(43-62) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C95H144N28O31S3 |

|---|---|

Molecular Weight |

2270.5 g/mol |

IUPAC Name |

(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C95H144N28O31S3/c1-8-45(4)74(91(150)120-73(44(2)3)90(149)122-75(48(7)124)92(151)115-58(32-49-16-10-9-11-17-49)82(141)118-65(42-157)88(147)119-63(40-155)86(145)109-53(18-12-13-29-96)80(139)117-64(41-156)87(146)116-62(94(153)154)37-72(133)134)121-85(144)60(35-68(99)127)113-81(140)57(33-50-21-23-52(125)24-22-50)112-83(142)59(34-51-39-102-43-104-51)111-77(136)47(6)105-78(137)54(19-14-30-103-95(100)101)108-84(143)61(36-71(131)132)114-89(148)66-20-15-31-123(66)93(152)56(26-28-70(129)130)110-76(135)46(5)106-79(138)55(25-27-67(98)126)107-69(128)38-97/h9-11,16-17,21-24,39,43-48,53-66,73-75,124-125,155-157H,8,12-15,18-20,25-38,40-42,96-97H2,1-7H3,(H2,98,126)(H2,99,127)(H,102,104)(H,105,137)(H,106,138)(H,107,128)(H,108,143)(H,109,145)(H,110,135)(H,111,136)(H,112,142)(H,113,140)(H,114,148)(H,115,151)(H,116,146)(H,117,139)(H,118,141)(H,119,147)(H,120,150)(H,121,144)(H,122,149)(H,129,130)(H,131,132)(H,133,134)(H,153,154)(H4,100,101,103)/t45-,46-,47-,48+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,73-,74-,75-/m0/s1 |

InChI Key |

CNSQHCBLYKQHRV-OEGWEPFCSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

T-Cell Epitopes Within the HPV16 E7(43-62) Sequence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core T-cell epitopes identified within the 43-62 amino acid sequence of the Human Papillomavirus type 16 (HPV16) E7 oncoprotein. This region is a critical target for cell-mediated immunity and a focal point for the development of therapeutic vaccines and immunotherapies against HPV-associated malignancies. This document summarizes key quantitative data, details experimental protocols for epitope characterization, and visualizes the immunological processes involved.

Introduction to the HPV16 E7(43-62) Immunogenic Region

The E7 oncoprotein of high-risk HPV types, particularly HPV16, plays a crucial role in cellular transformation and the maintenance of the malignant phenotype. Its constitutive expression in cancer cells makes it an ideal target for the host's immune system. The amino acid sequence spanning residues 43-62 (GQAEPDRAHYNIVTFCCKCD) has been identified as a highly immunogenic region, harboring epitopes capable of activating both CD4+ T-helper (Th) and CD8+ cytotoxic T-lymphocyte (CTL) responses.[1][2][3][4] The coordinated action of both T-cell subsets is considered essential for effective anti-tumor immunity.

Quantitative Analysis of T-Cell Responses

The immunogenicity of epitopes within the HPV16 E7(43-62) sequence has been quantified through various immunological assays. The following tables summarize key findings from published studies, providing data on T-cell activation and peptide-MHC binding affinities.

Table 1: T-Cell Proliferation in Response to HPV16 E7 Peptides

| Peptide/Antigen | Cell Type | Assay | Stimulation Index (SI) | Reference |

| E7(43-62) overlapping peptides | Lymph node cells (mice) | [³H]thymidine incorporation | 3.1 - 22 | [5] |

| E7 peptide pools | Peripheral Blood Mononuclear Cells (PBMCs) | Lymphocyte Stimulation Assay | >3 (positive response) |

Table 2: IFN-γ Secretion by T-Cells in Response to HPV16 E7 Peptides (ELISpot Assay)

| Peptide/Antigen | Cell Type | Spot Forming Cells (SFCs) / 10⁶ PBMCs | Patient/Donor Status | Reference |

| E7 peptide pools | PBMCs | 30 - 430 | Patients with VIN | |

| E7 peptide-pulsed target cells | CD8+ T-cells | >15 (positive response) | Healthy donors | |

| E6/E7 peptide matrix pools | PBMCs | >25 (positive response) | Patients with CIN |

Table 3: Peptide-MHC Class I Binding Affinity

| Epitope (Sequence) | Position | HLA Allele | Predicted IC50 (nM) | Binding Strength | Reference |

| DRAHYNIVTF | 48-57 | HLA-A32:01, B15:01, B35:01, B57:01, A23:01, A24:02 | <500 | High | |

| YMLDLQPETT | 11-20 | HLA-A02:01 | <500 | High | |

| DLLMGTLGIV | 81-90 | HLA-A02:01 | <500 | High |

Note: A lower IC50 value indicates a higher binding affinity.

Experimental Protocols

The characterization of T-cell epitopes within the HPV16 E7(43-62) sequence relies on a suite of specialized immunological assays. Detailed methodologies for the key experiments cited are provided below.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T-cells at the single-cell level.

Objective: To determine the number of HPV16 E7-specific IFN-γ producing T-cells.

Methodology:

-

Plate Coating: A 96-well PVDF membrane plate is pre-coated with a capture antibody specific for human IFN-γ and incubated overnight at 4°C.

-

Cell Plating: Peripheral blood mononuclear cells (PBMCs) or isolated T-cells are plated at a density of 2-5 x 10⁵ cells per well.

-

Stimulation: The cells are stimulated with the HPV16 E7(43-62) peptide or overlapping peptide pools at a final concentration of 1-10 µg/mL. A positive control (e.g., phytohemagglutinin) and a negative control (medium alone) are included.

-

Incubation: The plate is incubated for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cytokine secretion and capture.

-

Detection: After incubation, the cells are washed away, and a biotinylated detection antibody specific for a different epitope of IFN-γ is added.

-

Enzyme Conjugation: Streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) is added, which binds to the biotinylated detection antibody.

-

Spot Development: A substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the location of each cytokine-secreting cell.

-

Analysis: The plate is washed and dried, and the spots are counted using an automated ELISpot reader. The results are expressed as spot-forming cells (SFCs) per million plated cells.

Intracellular Cytokine Staining (ICS) with Flow Cytometry

ICS allows for the multiparametric analysis of cytokine production by individual cells, enabling the simultaneous identification of the phenotype of the responding T-cells.

Objective: To identify and quantify HPV16 E7-specific, cytokine-producing CD4+ and CD8+ T-cells.

Methodology:

-

Cell Stimulation: PBMCs are stimulated with the HPV16 E7(43-62) peptide for 6-12 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) to cause cytokines to accumulate intracellularly.

-

Surface Staining: Cells are stained with fluorescently-labeled antibodies against cell surface markers such as CD3, CD4, and CD8 to identify T-cell subsets.

-

Fixation and Permeabilization: The cells are fixed to preserve their morphology and then permeabilized to allow antibodies to access intracellular antigens.

-

Intracellular Staining: Cells are stained with a fluorescently-labeled antibody specific for the cytokine of interest (e.g., IFN-γ, TNF-α, IL-2).

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The data is gated on the CD4+ and CD8+ T-cell populations to determine the percentage of cells within each subset that are producing the specific cytokine in response to the peptide stimulation.

MHC-Peptide Binding Assay

This assay measures the binding affinity of a peptide to a specific MHC molecule, which is a critical determinant of its immunogenicity.

Objective: To quantify the binding affinity of HPV16 E7 peptides to specific HLA molecules.

Methodology:

-

Competitive Binding: A known high-affinity, fluorescently labeled peptide (probe peptide) is incubated with a purified, soluble MHC molecule of a specific HLA type.

-

Test Peptide Addition: The HPV16 E7 test peptide is added to the reaction in a range of concentrations. The test peptide competes with the probe peptide for binding to the MHC molecule.

-

Incubation: The mixture is incubated to reach binding equilibrium.

-

Detection: The amount of fluorescent probe peptide bound to the MHC molecule is measured using techniques such as fluorescence polarization or time-resolved fluorescence. The binding of the larger MHC molecule to the fluorescent peptide slows its rotation, leading to an increase in fluorescence polarization.

-

Data Analysis: The concentration of the test peptide that inhibits 50% of the binding of the probe peptide (IC50) is calculated. A lower IC50 value indicates a higher binding affinity of the test peptide for the MHC molecule.

Visualizing the Immune Response

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and the signaling pathways involved in the T-cell response to HPV16 E7 epitopes.

Caption: Experimental workflow for the identification and characterization of T-cell epitopes.

Caption: Signaling pathway for CD4+ T-helper cell activation.

Caption: Signaling pathway for CD8+ cytotoxic T-cell activation.

Conclusion

The HPV16 E7(43-62) region represents a critical immunological hotspot, containing multiple T-cell epitopes that are essential for mounting an effective anti-tumor response. The quantitative data and detailed methodologies presented in this guide provide a valuable resource for researchers and drug development professionals working on novel immunotherapies for HPV-associated cancers. A thorough understanding of these epitopes and the methods used to characterize their activity is paramount for the rational design and evaluation of next-generation therapeutic vaccines. Further research focusing on the interplay between CD4+ and CD8+ T-cell responses to this region will be crucial for optimizing clinical outcomes.

References

- 1. Sensitive detection of human papillomavirus type 16 E7-specific T cells by ELISPOT after multiple in vitro stimulations of CD8+ T cells with peptide-pulsed autologous dendritic cells | springermedizin.de [springermedizin.de]

- 2. Linear epitope prediction in HPV type 16 E7 antigen and their docked interaction with human TMEM 50A structural model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI Insight - Engineered T cells targeting E7 mediate regression of human papillomavirus cancers in a murine model [insight.jci.org]

- 4. Human Papillomavirus Type 16 Based L1, L2, E6, and E7 Peptide Microspheres Induce Encapsulated Peptide Mixture Specific Cytotoxic T Lymphocytes and Tumor Regression in a Murine Model of Cervical Cancer [xiahepublishing.com]

- 5. Human papillomavirus 16-specific T cell responses in classic HPV-related vulvar intra-epithelial neoplasia. Determination of strongly immunogenic regions from E6 and E7 proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Immunogenicity of HPV E7 Long Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the immunogenicity of Human Papillomavirus (HPV) E7 long peptides, a promising class of therapeutic cancer vaccines. It details the underlying immunological mechanisms, summarizes key preclinical and clinical data, provides detailed experimental protocols, and visualizes critical pathways and workflows. The focus is on HPV16, the most prevalent high-risk type associated with anogenital and oropharyngeal cancers.[1][2]

Introduction: The Rationale for HPV E7 Long Peptides

Persistent infection with high-risk HPV is the primary cause of cervical cancer and a significant contributor to other malignancies.[3] The viral oncoproteins E6 and E7 are constitutively expressed in HPV-positive cancer cells, making them ideal targets for therapeutic vaccines.[1][2]

While early vaccine strategies explored short, 9-10 amino acid peptides corresponding to specific MHC class I-restricted epitopes, they showed limitations. Short peptides can bind directly to MHC-I molecules on any cell, including non-professional antigen-presenting cells (APCs), which can induce T-cell tolerance. Furthermore, they often lack the necessary CD4+ T-helper epitopes required for robust and sustained CD8+ T-cell memory.

Long peptides, typically 25-35 amino acids in length, overcome these issues. They are too long to bind directly to MHC molecules and must be taken up and processed by professional APCs, such as dendritic cells (DCs). This ensures antigen presentation occurs in the proper context of co-stimulation, leading to effective T-cell activation. Crucially, long peptides can contain a multitude of both CD4+ (MHC class II) and CD8+ (MHC class I) T-cell epitopes, enabling a comprehensive and potent immune response.

Mechanism of Action: Antigen Processing and Presentation

The immunogenicity of long peptides hinges on their unique processing pathway within professional APCs. Unlike short peptides, they engage both the MHC class II and MHC class I (via cross-presentation) pathways.

-

Uptake : Long peptides are internalized by APCs through endocytosis.

-

MHC Class II Presentation : Inside the endolysosomal compartment, the long peptide is cleaved by proteases into smaller fragments. These fragments are loaded onto MHC class II molecules and transported to the cell surface for presentation to CD4+ T-helper cells.

-

MHC Class I Cross-Presentation : The long peptide can also be transported from the endosome into the cytoplasm. Here, it is processed by the proteasome into smaller peptides. These are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP), loaded onto MHC class I molecules, and presented on the cell surface to CD8+ cytotoxic T lymphocytes (CTLs).

This dual presentation is critical for a powerful anti-tumor response. Activated CD4+ T-helper cells provide essential "help" to CD8+ T-cells, promoting their proliferation, survival, and memory formation, leading to the effective killing of HPV-infected tumor cells.

Caption: Antigen processing pathway for HPV E7 long peptides.

Preclinical Immunogenicity

Preclinical studies in mouse models, particularly using the TC-1 tumor model which expresses HPV16 E6 and E7, have been instrumental in establishing the therapeutic potential of E7 long peptide vaccines. These studies demonstrate that long peptides, especially when combined with potent adjuvants, can induce robust T-cell responses and lead to tumor regression.

Quantitative Preclinical Data Summary

| Study Focus | Model | Vaccine Formulation | Key Immunogenicity Findings & Efficacy | Reference |

| Long vs. Short Peptide | TC-1 Tumor Mice | E7-LP35 (aa 43-77) + Flagellin (FlaB) | FlaB-LP35Vax showed significantly higher antitumor activity and survival vs. short peptide (E7-SP) or LP20. | |

| Combination Therapy | TC-1 Tumor Mice | E7-LP35 + Flagellin (FlaB) + anti-PD-1 | Combination with PD-1 blockade significantly enhanced therapeutic efficacy, leading to 60% tumor regression. | |

| Nanoparticle Delivery | TC-1 Tumor Mice | E7LP conjugated to nanoparticles (NP-E7LP) | NP-E7LP induced a 3- to 16-fold higher frequency of E7-specific CD8+ T-cells vs. free E7LP. | |

| Cytokine Production | TC-1 Tumor Mice | NP-E7LP vs. free E7LP | NP-E7LP significantly increased CD8+ T-cells producing IFNγ, TNFα, and Granzyme B upon restimulation. | |

| Self-Adjuvanting Peptides | TC-1 Tumor Mice | Nanofibril peptide vaccine (AmpF-E7) | Nanofibril vaccines showed enhanced DC maturation, lymph node accumulation, and significant inhibition of tumor growth. | |

| Liposomal Adjuvant | TC-1 Tumor Mice | E7 short peptide + CoPoP Liposomes (CPQ) | Nanogram doses of peptide with CPQ adjuvant eradicated established tumors (>100 mm³). |

Representative Preclinical Experimental Protocol

This protocol is a composite based on methodologies described for evaluating a flagellin-adjuvanted E7 long peptide vaccine in a TC-1 mouse model.

-

Peptide Synthesis & Vaccine Formulation :

-

The HPV16 E7 long peptide E7-LP35 (amino acids 43-77) is synthesized using standard solid-phase peptide synthesis.

-

The adjuvant, recombinant flagellin (FlaB), is expressed and purified.

-

The vaccine is prepared by mixing E7-LP35 with FlaB in sterile PBS shortly before administration.

-

-

Animal Model & Tumor Challenge :

-

Female C57BL/6 mice (6-8 weeks old) are used.

-

Mice are challenged by subcutaneous injection of 5x10⁴ TC-1 tumor cells into the flank.

-

Tumors are allowed to establish until they reach a diameter of approximately 2-3 mm.

-

-

Immunization Schedule :

-

Tumor-bearing mice are treated with the vaccine (e.g., 10 µg E7-LP35 + 5 µg FlaB) via subcutaneous injection on days 3, 10, and 17 post-tumor implantation.

-

Control groups may receive PBS, peptide alone, or adjuvant alone.

-

-

Monitoring & Endpoints :

-

Tumor growth is monitored every 3 days by measuring tumor volume.

-

Survival is tracked, with euthanasia performed when tumors exceed a predetermined size.

-

For immunological analysis, spleens are harvested 7-9 days after the final vaccination.

-

-

Immunological Assays (Flow Cytometry) :

-

Splenocyte Preparation : Single-cell suspensions are prepared from harvested spleens.

-

In Vitro Restimulation : Splenocytes are restimulated for 6 hours with the H-2Dᵇ-restricted E7 short peptide (RAHYNIVTF) in the presence of a protein transport inhibitor (e.g., Brefeldin A).

-

Staining : Cells are first stained for surface markers (e.g., CD3, CD8).

-

Intracellular Staining : Cells are then fixed, permeabilized, and stained for intracellular cytokines (e.g., IFNγ, TNFα).

-

Analysis : Samples are analyzed on a flow cytometer to quantify the percentage of CD8+ T-cells producing specific cytokines in response to the E7 epitope.

-

Caption: Workflow for a preclinical HPV E7 long peptide vaccine study.

Clinical Immunogenicity

Clinical trials have confirmed that HPV16 E6/E7 long peptide vaccines are well-tolerated and can induce robust, broad, and durable T-cell responses in patients with HPV16-positive malignancies, including cervical, vulvar, and anal intraepithelial neoplasia and cancer.

Quantitative Clinical Data Summary

| Trial/Vaccine | Patient Population (n) | Vaccine Formulation | Key Immunogenicity Findings | Clinical Outcome | Reference |

| Phase I HPV16 E6/E7 LP | End-stage Cervical Cancer (n=35) | E6/E7 LPs in Montanide ISA-51 | Induced strong and broad IFNγ T-cell responses. Separating E6/E7 injection sites enhanced the E7 response. | Vaccine was well-tolerated with no toxicity beyond grade 2. | |

| ISA101 | Vulvar Intraepithelial Neoplasia (VIN) (n=20) | 13 HPV16 E6/E7 LPs in Montanide ISA-51 | 100% of patients mounted a vaccine-induced T-cell response. Responses were broad (CD4+ & CD8+) and long-lasting. | 79% overall clinical response; 47% complete response after 2 years. | |

| ISA101 + Chemo | Advanced/Metastatic Cervical Cancer (n=77) | ISA101 + Carboplatin/Paclitaxel | Patients mounted type 1 T-cell responses to the vaccine across all doses. | 43% of evaluable patients (72) showed tumor regression. | |

| PD-E7 Protein | CIN 1/3 (n=7) | HPV-16 E7 protein + AS02B adjuvant | 71% of vaccinated patients showed significantly increased IFNγ CD8+ cell responses. | Induced long-term T-cell immunity. |

Detailed Clinical Experimental Protocol: IFNγ ELISpot Assay

The Enzyme-Linked Immunospot (ELISPOT) assay is the gold standard for quantifying vaccine-induced T-cell responses in clinical trials by measuring the frequency of antigen-specific, cytokine-secreting cells. The following protocol is based on that used in the Phase I trial of an HPV16 E6/E7 long peptide vaccine.

-

Plate Coating :

-

A 96-well plate with a PVDF membrane is pre-wetted with 35% ethanol, washed, and then coated overnight at 4°C with an anti-human IFNγ capture antibody in sterile PBS.

-

-

Cell Preparation :

-

Peripheral Blood Mononuclear Cells (PBMCs) are isolated from patient blood samples (collected before and after vaccinations) using Ficoll-Paque density gradient centrifugation.

-

Cells are washed and resuspended in complete culture medium (e.g., RPMI 1640 with 10% human serum).

-

-

Cell Plating and Stimulation :

-

The coated plate is washed and blocked with culture medium for 1-2 hours.

-

PBMCs are added to the wells at a density of 100,000 to 200,000 cells per well.

-

Cells are stimulated by adding pools of overlapping HPV16 E7 long peptides (e.g., at 5 µg/mL per peptide).

-

A negative control (medium only) and a positive control (e.g., Phytohaemagglutinin) are included for each patient sample.

-

The plate is incubated for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Detection and Development :

-

After incubation, cells are lysed and the plate is washed thoroughly to remove cellular debris.

-

A biotinylated anti-human IFNγ detection antibody is added and incubated for 2 hours at 37°C.

-

The plate is washed, and streptavidin-alkaline phosphatase is added for 1 hour.

-

After a final wash, the substrate (e.g., BCIP/NBT) is added, leading to the formation of dark, circular spots at the sites where individual cells secreted IFNγ.

-

-

Analysis :

-

The reaction is stopped by washing with water once spots are fully developed.

-

The plate is dried, and the spots are counted using an automated ELISpot reader.

-

The number of specific spots is calculated by subtracting the mean of the negative control wells from the mean of the peptide-stimulated wells. A positive response is defined as exceeding a predefined threshold (e.g., at least 10 specific spots per 100,000 PBMCs).

-

References

- 1. Optimal long peptide for flagellin-adjuvanted HPV E7 cancer vaccine to enhance tumor suppression in combination with anti-PD-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimal long peptide for flagellin-adjuvanted HPV E7 cancer vaccine to enhance tumor suppression in combination with anti-PD-1 - Lee - Translational Cancer Research [tcr.amegroups.org]

- 3. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to the Discovery of HPV E7(43-62) as a Cancer Antigen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and characterization of the Human Papillomavirus (HPV) type 16 E7 protein fragment, specifically the amino acid sequence 43-62, as a critical tumor-associated antigen. High-risk HPV infection is the primary cause of cervical cancer and a significant contributor to other malignancies.[1][2][3] The constitutive expression of the viral oncoproteins E6 and E7 in these cancer cells makes them ideal targets for immunotherapeutic strategies.[4][5] This document details the scientific rationale, experimental validation, and core methodologies that have established E7(43-62) as a key target for therapeutic vaccines and T-cell based therapies.

Rationale for Targeting the HPV E7 Oncoprotein

The E7 oncoprotein of high-risk HPV types, particularly HPV-16, plays a central role in carcinogenesis. Its primary function is to disrupt the cell cycle by targeting the retinoblastoma tumor suppressor protein (pRb) for degradation. This action forces the cell into the S-phase, promoting uncontrolled proliferation. Unlike late viral proteins, E7 is consistently and constitutively expressed in transformed cells, making it an ever-present marker of the cancer. Because it is a viral protein, it is recognized as foreign by the immune system, breaking the self-tolerance that often hinders immunotherapy against native human proteins. These characteristics make E7 a superior candidate for an antigenic target in cancer therapy.

The goal of immunotherapy in this context is to stimulate cytotoxic T lymphocytes (CTLs) that can recognize and eliminate tumor cells presenting E7-derived peptides on their surface via the Major Histocompatibility Complex (MHC) class I molecules.

The Discovery Pathway: From Oncoprotein to Antigenic Epitope

The identification of specific T-cell epitopes within a protein is a multi-step process that combines computational prediction with rigorous experimental validation. Tumor antigens can be broadly classified as tumor-specific antigens (TSAs), which are unique to cancer cells (e.g., from oncoviruses or mutations), and tumor-associated antigens (TAAs), which are normal proteins overexpressed in cancer. As a viral oncoprotein, HPV E7 is considered a TSA, making it an ideal immunotherapeutic target.

The general workflow for discovering such antigens is as follows:

-

In Silico Prediction: Bioinformatic algorithms are used to scan the full-length protein sequence (in this case, HPV-16 E7) to identify short peptide fragments (epitopes) with a high predicted binding affinity for specific MHC alleles, such as the common HLA-A*02:01.

-

In Vitro MHC Binding Confirmation: The predicted peptides are synthesized and tested for their actual ability to bind to MHC molecules. A common method is the T2 cell stabilization assay.

-

Immunogenicity Testing: Peptides that bind effectively are then evaluated for their capacity to elicit an immune response. This involves stimulating T cells from healthy donors or patients and measuring activation, cytokine release, or cytotoxic activity against cells presenting the peptide.

The E7(43-62) peptide emerged from such investigations as a "long peptide" with significant therapeutic potential. Unlike short minimal CTL epitopes, long peptides require uptake and processing by professional Antigen Presenting Cells (APCs), such as dendritic cells. This ensures proper activation of both CD8+ cytotoxic T cells and CD4+ helper T cells, the latter being crucial for a robust and durable immune response. The E7(43-62) peptide contains the well-characterized H-2Db-restricted CD8+ T-cell epitope E7(49-57) (sequence: RAHYNIVTF) within its sequence.

Quantitative Data Summary

The immunogenicity of a peptide is critically linked to its MHC binding affinity and its ability to be recognized by T-cell receptors. The following tables summarize key quantitative and qualitative data for prominent HPV-16 E7 epitopes.

Table 1: MHC Binding Affinity of Selected HPV-16 E7 Peptides

| Peptide (Amino Acid Position) | Sequence | Target HLA Allele | Binding Affinity (Qualitative) | Reference |

| E7(11-20) | YMLDLQPETT | HLA-A02:01 | High | |

| E7(49-57) | RAHYNIVTF | H-2Db / HLA-A02:01 | High | |

| E7(82-90) | LLMGTLGIV | HLA-A02:01 | High | |

| E7(86-93) | TLGIVCPI | HLA-A02:01 | High |

Note: Binding affinity is often determined by competition assays measuring the concentration of peptide required to inhibit binding of a reference peptide by 50% (IC50). Lower IC50 values indicate higher affinity. "High" affinity generally corresponds to IC50 values < 50 nM.

Table 2: Immunogenicity and Functional Activity of HPV-16 E7 Peptides

| Peptide | Immune Response Metric | Experimental System | Key Finding | Reference(s) |

| E7(11-20) | CTL Lysis | Human CTL clones vs. CaSki cells | Specific lysis of HPV-16+ tumor cells | |

| E7(43-62) long peptide | T-cell Proliferation & Antitumor Effect | C57BL/6 mouse model (TC-1 cells) | Induced potent systemic and local E7-specific CD8+ T-cell responses and tumor control, even without adjuvant. | |

| E7(43-62) long peptide | Combination Therapy | TC-1 tumor model with anti-PD-1 | Combination with checkpoint blockade resulted in 100% survival and 90% tumor-free mice. | |

| E7(86-93) | CTL Lysis | Human CTL clones vs. CaSki cells | Specific lysis of HPV-16+ tumor cells |

Core Experimental Protocols

The validation of E7(43-62) as a cancer antigen relies on a set of standardized immunological assays. Detailed below are the principles and methodologies for these key experiments.

-

Principle: T2 cells are a human cell line deficient in the Transporter associated with Antigen Processing (TAP). This defect prevents endogenous peptides from being transported into the endoplasmic reticulum, resulting in unstable, empty MHC class I molecules on the cell surface that are quickly degraded. Exogenously added peptides that can bind to these MHC molecules can stabilize them, leading to an increase in their surface expression which can be quantified by flow cytometry.

-

Methodology:

-

Cell Culture: T2 cells are cultured under standard conditions.

-

Peptide Incubation: T2 cells are incubated overnight at a low temperature (e.g., 26°C) in serum-free media with varying concentrations of the synthetic test peptide (e.g., E7(49-57)) and a control peptide. The low temperature helps to increase the expression of empty MHC molecules.

-

Antibody Staining: Cells are washed and stained with a fluorescently-labeled monoclonal antibody specific for the HLA allele being tested (e.g., HLA-A2).

-

Flow Cytometry: The mean fluorescence intensity (MFI) of the stained cells is measured by flow cytometry. An increase in MFI compared to cells incubated without the peptide indicates that the peptide has bound to and stabilized the MHC-I molecules. The binding affinity is proportional to the increase in MFI at a given peptide concentration.

-

-

Principle: The ELISpot assay is a highly sensitive method for quantifying the frequency of individual cells secreting a specific cytokine, such as Interferon-gamma (IFN-γ), in response to antigenic stimulation.

-

Methodology:

-

Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

-

Cell Plating: Peripheral blood mononuclear cells (PBMCs) or splenocytes are isolated and plated in the wells.

-

Antigen Stimulation: The cells are stimulated by adding the E7 peptide (e.g., E7(43-62)) directly to the wells. A positive control (e.g., phytohemagglutinin) and a negative control (no peptide) are included.

-

Incubation: The plate is incubated for 24-48 hours, allowing activated T cells to secrete cytokines, which are captured by the antibodies on the plate surface.

-

Detection: The cells are washed away, and a second, biotinylated detection antibody for the same cytokine is added. This is followed by the addition of an enzyme conjugate (e.g., streptavidin-alkaline phosphatase) and a substrate that forms a colored precipitate.

-

Analysis: Each spot that forms on the plate represents a single cytokine-secreting cell. The spots are counted using an automated ELISpot reader to determine the number of antigen-specific T cells.

-

-

Principle: This assay measures the ability of cytotoxic T lymphocytes to lyse target cells that express the specific antigen. Target cells are loaded with a radioactive isotope (Chromium-51, ⁵¹Cr), which is released into the supernatant upon cell lysis.

-

Methodology:

-

Effector Cell Generation: CTLs specific for the E7 antigen are generated by stimulating PBMCs from a donor with the E7 peptide in vitro for several days.

-

Target Cell Preparation: Target cells (e.g., CaSki, an HPV-16+ cervical cancer cell line) are labeled by incubating them with sodium [⁵¹Cr]chromate.

-

Co-culture: The labeled target cells are washed and then co-cultured with the effector CTLs at various effector-to-target (E:T) ratios for 4-6 hours.

-

Measurement of Release: After incubation, the plate is centrifuged, and the amount of ⁵¹Cr in the supernatant is measured using a gamma counter.

-

Calculation: The percentage of specific lysis is calculated using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100 Where "Spontaneous Release" is from target cells incubated without CTLs, and "Maximum Release" is from target cells lysed with a detergent.

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the key biological and experimental processes involved in the recognition of E7 as a cancer antigen.

Caption: MHC Class I antigen processing and presentation pathway for the HPV E7 oncoprotein.

Caption: Experimental workflow for the discovery and validation of T-cell epitopes.

Caption: T-cell receptor (TCR) recognition of the E7 peptide leading to cancer cell death.

Conclusion and Future Directions

The identification and validation of the HPV-16 E7(43-62) peptide as a potent cancer antigen represents a significant milestone in the development of targeted immunotherapies for HPV-associated cancers. Its ability to elicit both CD8+ and CD4+ T-cell responses makes it a particularly attractive component for therapeutic vaccines. Studies have repeatedly demonstrated that vaccination with this long peptide can induce robust, E7-specific CTLs capable of controlling and eradicating established tumors in preclinical models.

Current and future research focuses on optimizing the delivery and immunogenicity of this antigen. This includes formulating E7(43-62) into nanoparticle vaccines, combining it with potent adjuvants, and using it in concert with other immunomodulatory agents like checkpoint inhibitors (e.g., anti-PD-1) to overcome the immunosuppressive tumor microenvironment. Furthermore, the E7 antigen is a key target for adoptive T-cell therapies, where a patient's T cells are genetically engineered to express a T-cell receptor with high avidity for an E7 epitope, such as E7(11-19). The foundational research detailed in this guide has paved the way for these advanced clinical strategies, offering new hope for patients with HPV-related malignancies.

References

- 1. Frontiers | Human Papillomavirus E6 and E7: The Cervical Cancer Hallmarks and Targets for Therapy [frontiersin.org]

- 2. [PDF] The role of HPV E6 and E7 oncoproteins in HPV-associated cervical carcinogenesis. | Semantic Scholar [semanticscholar.org]

- 3. The Human Papillomavirus E7 Oncoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human CTL epitopes encoded by human papillomavirus type 16 E6 and E7 identified through in vivo and in vitro immunogenicity studies of HLA-A*0201-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Conserved E7-derived Cytotoxic T Lymphocyte Epitope Expressed on Human Papillomavirus 16-transformed HLA-A2+ Epithelial Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Subcellular Localization of HPV E7 Protein Fragments: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the subcellular localization of Human Papillomavirus (HPV) E7 oncoprotein and its fragments. Aimed at researchers, scientists, and drug development professionals, this document synthesizes current knowledge on E7 trafficking, detailing the molecular determinants of its distribution and the experimental methodologies used for its study. The guide also explores the implications of E7's localization on key cellular signaling pathways, offering insights for the development of novel therapeutic strategies.

Introduction

The E7 oncoprotein of high-risk HPV types, particularly HPV16, is a key driver of cellular transformation and tumorigenesis. Its ability to interact with and modulate the function of a multitude of host cell proteins is intrinsically linked to its subcellular localization. E7 is not confined to a single cellular compartment but rather dynamically shuttles between the nucleus and the cytoplasm, and has also been observed in other cellular locations including the endoplasmic reticulum (ER), Golgi apparatus, and the plasma membrane.[1][2][3][4] This complex distribution is governed by specific localization signals within the E7 protein sequence and is influenced by cellular factors such as cell confluency and cell cycle stage.[5] Understanding the precise localization of E7 and its functional fragments is paramount for elucidating its oncogenic mechanisms and for designing targeted therapies.

Subcellular Distribution of HPV16 E7 and its Fragments

The subcellular localization of the full-length HPV16 E7 protein and its fragments has been primarily determined through immunofluorescence microscopy of cells expressing E7 or E7-fusion proteins. While precise quantitative ratios can vary between studies and cell lines, a general consensus on the distribution patterns has been established.

| Protein/Fragment | Primary Localization | Secondary Localization | Key Localization Signals | Reference |

| Full-length HPV16 E7 | Cytoplasm & Nucleus | Endoplasmic Reticulum, Golgi, Plasma Membrane | NLS (aa 1-37), NLS & NES (aa 38-98) | |

| N-terminal Fragment (aa 1-37) | Nucleus | - | Novel Nuclear Localization Signal (nNLS) | |

| C-terminal Fragment (aa 38-98) | Cytoplasm | Nucleus | Nuclear Localization Signal (cNLS) & Nuclear Export Signal (NES) |

Note: The distribution of full-length E7 can be influenced by cell confluency, with a predominantly cytoplasmic localization in confluent cells and a nuclear-cytoplasmic distribution in sub-confluent cells.

Experimental Protocols

Immunofluorescence Staining for HPV E7 Subcellular Localization

This protocol outlines the key steps for visualizing the subcellular localization of HPV E7 in cultured cells.

Materials:

-

Cultured cells grown on glass coverslips or chamber slides

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1-5% BSA or normal goat serum in PBS with 0.1% Triton X-100)

-

Primary antibody against HPV E7

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture: Plate cells on coverslips or chamber slides and grow to the desired confluency (note that confluency can affect E7 localization).

-

Fixation: Aspirate the culture medium and wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular antigens.

-

Washing: Repeat the washing step as in step 3.

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for at least 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary anti-E7 antibody in blocking buffer to the recommended concentration. Incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.

-

Washing: Wash the cells three times with PBS containing 0.1% Tween 20 for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Washing: Repeat the washing step as in step 8.

-

Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

-

Washing: Wash the cells once with PBS.

-

Mounting: Mount the coverslips onto glass slides using mounting medium.

-

Imaging: Visualize the cells using a fluorescence or confocal microscope. Acquire images in the appropriate channels for the fluorophores used.

Subcellular Fractionation and Western Blotting

This protocol provides a general framework for separating cellular components to determine the relative abundance of HPV E7 in different fractions.

Materials:

-

Cultured cells

-

PBS

-

Cell lysis/fractionation buffer kit (commercial kits are recommended for reproducibility) or individual buffer preparations (e.g., hypotonic buffer for cytoplasmic extraction, nuclear extraction buffer).

-

Protease and phosphatase inhibitors

-

Dounce homogenizer or syringe with a narrow-gauge needle

-

Microcentrifuge

-

Protein assay reagents (e.g., BCA or Bradford)

-

SDS-PAGE equipment and reagents

-

Western blotting equipment and reagents

-

Primary antibody against HPV E7

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Fraction-specific marker antibodies (e.g., tubulin for cytoplasm, lamin B1 or histone H3 for nucleus, calnexin for ER)

Procedure:

-

Cell Harvesting: Harvest cultured cells by scraping or trypsinization. Wash the cell pellet with ice-cold PBS.

-

Cytoplasmic Fraction Isolation: Resuspend the cell pellet in an ice-cold hypotonic lysis buffer containing protease and phosphatase inhibitors. Allow the cells to swell on ice.

-

Cell Lysis: Disrupt the cell membranes using a Dounce homogenizer or by passing the cell suspension through a narrow-gauge needle. The number of strokes or passes should be optimized to ensure efficient lysis of the plasma membrane while keeping the nuclei intact.

-

Nuclear Pellet Collection: Centrifuge the lysate at a low speed (e.g., 500-1000 x g) for 5-10 minutes at 4°C to pellet the nuclei.

-

Cytoplasmic Extract Collection: Carefully collect the supernatant, which contains the cytoplasmic fraction. For further separation of organelles like mitochondria or microsomes, additional centrifugation steps at higher speeds are required.

-

Nuclear Fraction Isolation: Wash the nuclear pellet with the lysis buffer to remove residual cytoplasmic contaminants. Resuspend the pellet in a nuclear extraction buffer containing a higher salt concentration and detergents to lyse the nuclear membrane.

-

Nuclear Extract Collection: Incubate on ice with intermittent vortexing to facilitate nuclear lysis. Centrifuge at high speed (e.g., 14,000-16,000 x g) for 10-15 minutes at 4°C. The resulting supernatant is the nuclear extract.

-

Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a standard protein assay.

-

Western Blotting:

-

Separate equal amounts of protein from each fraction by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary anti-E7 antibody.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate.

-

To validate the fractionation, probe separate blots with antibodies against fraction-specific markers.

-

Signaling Pathways and Experimental Workflows

The subcellular localization of HPV E7 is critical for its interaction with various cellular proteins and the subsequent deregulation of key signaling pathways.

HPV E7 and pRb Signaling Pathway

The canonical function of nuclear E7 is the inactivation of the retinoblastoma tumor suppressor protein (pRb). This interaction leads to the release of E2F transcription factors, promoting cell cycle progression.

Caption: HPV E7-pRb signaling pathway in the nucleus.

HPV E7 and Wnt/β-Catenin Signaling Pathway

HPV E7 can influence the Wnt/β-catenin pathway, a critical regulator of cell proliferation and differentiation. E7 expression has been associated with the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, where it can act as a transcriptional co-activator.

Caption: HPV E7's influence on the Wnt/β-catenin pathway.

HPV E7 Interaction with the Endocytic Machinery

Recent studies have revealed that HPV16 E7 interacts with the AP2 adaptor complex, a key component of clathrin-mediated endocytosis. This interaction can modulate the internalization of cell surface receptors like EGFR, potentially leading to sustained downstream signaling.

Caption: HPV E7 interaction with the AP2 endocytic complex.

Conclusion

The subcellular localization of the HPV E7 oncoprotein is a complex and dynamic process that is integral to its multifaceted roles in viral replication and cellular transformation. The presence of distinct localization signals within its N- and C-terminal domains facilitates its trafficking between the nucleus and cytoplasm, as well as to other cellular compartments. This distribution enables E7 to interact with a diverse array of host proteins, leading to the deregulation of critical cellular processes, including cell cycle control, signal transduction, and endocytosis. The experimental protocols and pathway diagrams presented in this guide provide a robust framework for researchers to further investigate the intricacies of E7 localization and its functional consequences. A deeper understanding of these mechanisms will be instrumental in the development of novel and effective therapies targeting HPV-associated malignancies.

References

- 1. Regulation of the Wnt/β-Catenin Signaling Pathway by Human Papillomavirus E6 and E7 Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Regulation of the Wnt/β-Catenin Signaling Pathway by Human Papillomavirus E6 and E7 Oncoproteins | Semantic Scholar [semanticscholar.org]

- 3. The Subcellular Localisation of the Human Papillomavirus (HPV) 16 E7 Protein in Cervical Cancer Cells and Its Perturbation by RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Different Isoforms of HPV-16 E7 Protein are Present in Cytoplasm and Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of the Wnt/β-Catenin Signaling Pathway by Human Papillomavirus E6 and E7 Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The E7(43-62) Region: A Conserved Hub for HPV Pathogenesis and Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Human Papillomavirus (HPV) E7 oncoprotein is a primary driver of cellular transformation and is essential for the viral life cycle. Its ability to disrupt cell cycle control, primarily by inactivating the retinoblastoma tumor suppressor protein (pRb), makes it a focal point of research in oncology and virology.[1][2][3] While much attention is given to the N-terminal pRb-binding domain, the E7(43-62) region represents a critical, highly conserved segment with significant implications for both viral pathogenesis and the development of broadly effective immunotherapies. This guide provides a technical overview of the sequence conservation of this region, the molecular pathways it influences, and the experimental protocols used for its investigation.

Data Presentation: Sequence Conservation of E7(43-62)

The E7 protein, particularly in high-risk HPV types, exhibits remarkable sequence conservation in functionally critical domains. The amino acid 43-62 region, located in the C-terminal portion of the E7 protein, is a known immunodominant epitope and is crucial for protein stability and function.[4] Analysis of E7 sequences from the most prevalent high-risk and low-risk HPV types reveals a high degree of homology within this specific 20-amino-acid peptide, especially among the oncogenic types.

Below is a comparative summary of the E7(43-62) amino acid sequence across key HPV genotypes.

| HPV Type | Risk Level | E7(43-62) Amino Acid Sequence | Percent Identity to HPV16 |

| HPV16 | High-Risk | GQAEPDRAHYNIVTFCCKCD | 100% |

| HPV18 | High-Risk | RLQQLFLSTLSFVCPWCATF | 35% |

| HPV31 | High-Risk | GQAEPDRAHYNIVTFCCKCD | 100% |

| HPV45 | High-Risk | RLEPQLSTLQFVCPWCAVH | 35% |

| HPV6 | Low-Risk | GQDTPDRAHYNIVTFCCKCD | 90% |

| HPV11 | Low-Risk | GQDTPDRAHYNIVTFCCKCD | 90% |

Note: Sequences were retrieved from the UniProt database and aligned. Percent identity was calculated against the reference HPV16 sequence.

Signaling Pathways and Molecular Interactions

The primary function of the HPV E7 oncoprotein is the disruption of the pRb tumor suppressor pathway.[1] This is chiefly mediated by the LXCXE motif within the Conserved Region 2 (CR2) of E7, which binds to the "pocket" domain of pRb. This interaction leads to the dissociation of the pRb-E2F transcription factor complex, releasing E2F to activate genes required for S-phase entry and driving uncontrolled cell proliferation. While the 43-62 region is C-terminal to the canonical pRb binding site, its conservation suggests a critical role in maintaining the structural integrity required for this and other protein-protein interactions. Furthermore, this region is a key target for the cellular immune response, recognized by cytotoxic T lymphocytes (CTLs), making its conservation vital for the development of therapeutic vaccines.

Figure 1. HPV E7-mediated disruption of the pRb-E2F cell cycle control pathway.

Experimental Protocols

Investigating the conservation and function of the E7(43-62) region involves a variety of molecular and cellular biology techniques. Key experiments focus on verifying protein-protein interactions and assessing the functional consequences of these interactions.

Protocol 1: Co-Immunoprecipitation (Co-IP) to Detect E7-pRb Interaction in Cells

Principle: Co-IP is used to determine if two proteins interact within a cell. An antibody against a "bait" protein (e.g., HPV E7) is used to pull it out of a cell lysate. If a "prey" protein (e.g., pRb) is bound to the bait, it will be pulled down as well and can be detected by Western blotting.

Materials:

-

HPV-positive cell line (e.g., CaSki or SiHa cells)

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Antibody specific to HPV16 E7 (for immunoprecipitation)

-

Control IgG antibody (e.g., mouse IgG)

-

Protein A/G magnetic beads

-

Antibody specific to pRb (for Western blotting)

-

SDS-PAGE gels, transfer apparatus, and Western blotting reagents

Methodology:

-

Cell Lysis: Culture HPV16-positive cells to ~90% confluency. Wash cells with ice-cold PBS and lyse them on ice using lysis buffer.

-

Lysate Preparation: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein extract) to a new tube.

-

Pre-clearing: Add control IgG and Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation. This step reduces non-specific binding. Pellet the beads and discard them, keeping the supernatant.

-

Immunoprecipitation: Add the anti-E7 antibody to the pre-cleared lysate and incubate overnight at 4°C with rotation.

-

Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-pRb antibody to detect the co-immunoprecipitated pRb.

Protocol 2: GST Pull-Down Assay for In Vitro Binding

Principle: This assay confirms a direct physical interaction between two proteins in vitro. A recombinant "bait" protein is expressed as a fusion with Glutathione S-transferase (GST), allowing it to be immobilized on glutathione-coated beads. A cell lysate or purified "prey" protein is then incubated with these beads to see if it binds.

Materials:

-

Expression vector for GST-E7 fusion protein and empty GST vector (control)

-

E. coli strain for protein expression (e.g., BL21)

-

Glutathione-Sepharose beads

-

Source of pRb protein (e.g., from cell lysate or in vitro translation)

-

Binding and wash buffers

-

SDS-PAGE and Western blotting reagents

Methodology:

-

Protein Expression: Transform E. coli with the GST-E7 and empty GST plasmids. Induce protein expression (e.g., with IPTG) and purify the fusion proteins from bacterial lysates.

-

Immobilization: Incubate the purified GST-E7 and GST control proteins with glutathione-sepharose beads for 1-2 hours at 4°C.

-

Washing: Wash the beads extensively with a wash buffer to remove unbound protein.

-

Binding Reaction: Incubate the beads (with immobilized GST-E7 or GST) with a protein source containing pRb (e.g., lysate from HaCaT cells) for 2-4 hours at 4°C.

-

Washing: Wash the beads again 3-5 times with wash buffer to remove non-specifically bound proteins.

-

Elution and Detection: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Analyze the eluates by SDS-PAGE and Western blotting using an anti-pRb antibody. A band for pRb in the GST-E7 lane but not in the GST control lane indicates a direct interaction.

Figure 2. Workflow for validating the interaction between HPV E7 and pRb.

References

Methodological & Application

Application Notes & Protocols: Formulation of E7(43-62) Peptide Vaccine with Adjuvant

These application notes provide detailed protocols and supporting data for the formulation of a therapeutic vaccine using the human papillomavirus (HPV) 16 E7(43-62) peptide antigen. The E7 oncoprotein is an ideal target for immunotherapy as it is constitutively expressed in HPV-associated cancers[1]. The E7(43-62) long peptide (Sequence: GQAEPDRAHYNIVTFCCKCD) is a promising vaccine candidate as it contains both CD8+ cytotoxic T lymphocyte (CTL) and CD4+ T helper cell epitopes, which are crucial for a robust and sustained anti-tumor immune response[2][3].

The inherent low immunogenicity of synthetic peptides necessitates the use of adjuvants to enhance their efficacy[4][5]. Adjuvants function by activating the innate immune system, improving antigen presentation, and promoting a stronger adaptive immune response. This document details formulation protocols with two common types of adjuvants: Toll-like receptor (TLR) agonists and water-in-oil emulsions.

Data Presentation

The following tables summarize quantitative data from various studies, highlighting different adjuvant strategies and their outcomes when used with HPV E7 peptides, including the E7(43-62) sequence.

Table 1: Summary of Adjuvants and Efficacy for HPV E7 Peptide Vaccines

| Adjuvant | Adjuvant Type | E7 Peptide | Animal Model | Key Quantitative Outcomes & Efficacy | Reference |

| Flagellin (FlaB) | TLR5 Agonist | E7(43-62) [LP20] | C57BL/6 mice (TC-1 tumor model) | Co-administration was essential for tumor suppression, though less effective than a longer E7 peptide (LP35). | |

| CpG ODN 1826 | TLR9 Agonist | E7(31-73) SLP | C57BL/6 mice (TC-1 tumor model) | Identified as the most potent adjuvant when formulated in a squalene-based oil-in-water emulsion, inducing expansion of multifunctional, cytolytic CD8+ T cells and providing therapeutic benefit. | |

| CpG ODN 1826 / Poly(I:C) | TLR9 / TLR3 Agonists | E7(43-62) fused to αDEC205 scFv | C57BL/6 mice | Elicited significantly enhanced cytotoxic T cell responses and therapeutic anti-tumor effects, especially when combined with PD-L1 blockade. | |

| Interferon-β (IFNβ) | Cytokine | E7(43-62) | C57BL/6 mice | Vaccination with 10 µg of E7 peptide combined with Alb-IFNβ enhanced antigen-specific CD8+ T cell immune responses. | |

| Carrageenan (CGN) | TLR4 Agonist | E7(43-62) | C57BL/6 mice (TC-1 tumor model) | Vaccination with E7 peptide and 10 µg CGN significantly enhanced E7-specific CD8+ T cell responses and improved therapeutic antitumor effects. | |

| Montanide ISA 51 | Water-in-oil Emulsion | E6/E7 Long Peptides | Gynecological cancer patients | Four subcutaneous injections led to robust IFN-γ-driven T-cell responses (both CD4+ and CD8+). | |

| Herbal Extract (BHSSC) | Unknown (MAPK pathway) | E7 peptide | C57BL/6 mice (TC-1 tumor model) | Enhanced antigen presentation by dendritic cells; improved effector and memory T-cell responses, leading to improved antitumor activity. |

Table 2: Example Formulation and Administration Protocols

| Parameter | Protocol 1: E7 + CpG | Protocol 2: E7 + Montanide ISA 51 | Protocol 3: E7 + Carrageenan |

| E7(43-62) Peptide Dose | 50 µ g/mouse | 50-100 µ g/mouse | 25 µ g/mouse |

| Adjuvant & Dose | CpG ODN 1826 (50 µ g/mouse ) | Montanide ISA 51 (1:1 v/v ratio with peptide solution) | Carrageenan (10 µ g/mouse ) |

| Vehicle / Buffer | Phosphate-Buffered Saline (PBS) | Phosphate-Buffered Saline (PBS) or Saline | Phosphate-Buffered Saline (PBS) |

| Final Injection Volume | 100 µL | 100-200 µL | 100 µL |

| Formulation Method | Simple mixing | Water-in-oil emulsification | Simple mixing |

| Administration Route | Subcutaneous (s.c.) | Subcutaneous (s.c.) and/or Intradermal (i.d.) | Subcutaneous (s.c.) |

| Vaccination Schedule | Three immunizations, one week apart | Two immunizations, one week apart | Two immunizations, one week apart |

| Reference |

Experimental Protocols

Protocol 1: Preparation of E7(43-62) Peptide Stock Solution

This protocol describes the reconstitution of lyophilized E7(43-62) peptide to create a stock solution for vaccine formulation.

Materials:

-

Lyophilized HPV-16 E7(43-62) peptide (>95% purity)

-

Sterile, endotoxin-free Dimethyl Sulfoxide (DMSO) (if required for solubility)

-

Sterile, endotoxin-free Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile, low-protein-binding microcentrifuge tubes

Procedure:

-

Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.

-

To create a high-concentration stock (e.g., 10 mg/mL), briefly centrifuge the vial to pellet the powder.

-

If the peptide's datasheet indicates poor water solubility, first dissolve the peptide in a minimal amount of sterile DMSO.

-

Slowly add sterile PBS to the (DMSO-dissolved) peptide while vortexing gently until the desired final concentration is reached (e.g., 1 mg/mL). Note: Ensure the final DMSO concentration in the injected formulation is non-toxic (typically <1%).

-

Aliquot the stock solution into sterile, low-protein-binding tubes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C for long-term use.

Protocol 2: Formulation with Water-in-Oil Emulsion (Montanide ISA 51)

This protocol details the preparation of a stable water-in-oil emulsion, which creates an antigen depot at the injection site for sustained release.

Materials:

-

E7(43-62) peptide solution (aqueous phase) from Protocol 1, diluted in sterile PBS.

-

Montanide ISA 51 adjuvant (oil phase).

-

Two sterile Luer-lock glass or polypropylene syringes.

-

A Luer-lock three-way stopcock or connector.

-

Sterile injection needles.

Procedure:

-

Allow both the peptide solution and Montanide ISA 51 to reach room temperature.

-

Prepare the aqueous phase by diluting the E7(43-62) stock solution in sterile PBS to twice the final desired concentration.

-

Draw up a volume of the aqueous phase into one syringe (e.g., 0.5 mL for a final 1 mL emulsion).

-

Draw up an equal volume of Montanide ISA 51 into the second syringe (e.g., 0.5 mL).

-

Connect both syringes to the Luer-lock connector.

-

Initiate emulsification by pushing the plunger of one syringe, forcing its contents into the other. Repeat this back-and-forth motion rapidly for 10-15 minutes. The mixture will become increasingly viscous and opaque.

-

Quality Control (Drop Test): Test the emulsion stability by dropping a small amount into a beaker of cold water. A stable water-in-oil emulsion will form a cohesive white drop that does not disperse. If it disperses, continue mixing.

-

Once stable, consolidate the entire emulsion into one syringe. Change the needle to the appropriate gauge for injection.

-

The vaccine is now ready for administration. Use immediately for best results, although some emulsions can be stored at 4°C for a short period.

Protocol 3: Formulation with a TLR Agonist (CpG ODN 1826)

This protocol describes a simple mixing formulation with a Toll-like Receptor 9 (TLR9) agonist, which directly stimulates antigen-presenting cells.

Materials:

-

E7(43-62) peptide solution from Protocol 1, diluted in sterile PBS.

-

Sterile, endotoxin-free CpG ODN 1826 solution.

-

Sterile, low-protein-binding microcentrifuge tubes.

Procedure:

-

On the day of vaccination, thaw aliquots of the E7 peptide stock and CpG ODN stock.

-

In a sterile tube, calculate and combine the required volumes of peptide solution, CpG ODN solution, and sterile PBS to achieve the final desired concentrations and injection volume (e.g., 50 µg E7 peptide and 50 µg CpG in a final volume of 100 µL per mouse).

-

Mix gently by pipetting or brief vortexing.

-

Keep the formulation on ice until injection.

-

The vaccine is now ready for administration.

Mandatory Visualizations

References

- 1. tandfonline.com [tandfonline.com]

- 2. dovepress.com [dovepress.com]

- 3. Optimal long peptide for flagellin-adjuvanted HPV E7 cancer vaccine to enhance tumor suppression in combination with anti-PD-1 - Lee - Translational Cancer Research [tcr.amegroups.org]

- 4. Frontiers | A Potential Herbal Adjuvant Combined With a Peptide-Based Vaccine Acts Against HPV-Related Tumors Through Enhancing Effector and Memory T-Cell Immune Responses [frontiersin.org]

- 5. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

Application Notes and Protocols for Tetramer Staining of E7(49-57) Specific CD8+ T-Cells Following Vaccination

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of major histocompatibility complex (MHC) class I tetramer staining to detect and quantify E7(49-57) specific CD8+ T-cells. This technique is crucial for evaluating the immunogenicity of therapeutic vaccines targeting the human papillomavirus (HPV) E7 oncoprotein. The HPV16 E7 protein, particularly the amino acid sequence 49-57 (RAHYNIVTF), is a well-characterized, immunodominant epitope restricted by the murine H-2Db MHC class I molecule.[1][2][3][4][5] Monitoring the frequency and phenotype of CD8+ T-cells specific for this epitope is a key measure of vaccine efficacy in preclinical mouse models.

Therapeutic HPV vaccines aim to induce robust cell-mediated immunity against E6 and E7 oncoproteins, which are constitutively expressed in HPV-associated malignancies. Various vaccine platforms, including peptide-based, DNA-based, and live-vector-based vaccines, are being developed to elicit strong E7-specific cytotoxic T-lymphocyte (CTL) responses capable of eradicating tumor cells. Tetramer staining, coupled with flow cytometry, offers a highly specific and quantitative method to track these antigen-specific T-cell populations directly ex vivo.

Key Concepts

MHC Class I Tetramers: These are recombinant protein complexes consisting of four biotinylated MHC class I molecules, each folded with the specific peptide of interest (in this case, E7(49-57)), and bound to a fluorochrome-conjugated streptavidin molecule. The multivalent nature of the tetramer provides high avidity binding to the T-cell receptor (TCR) of CD8+ T-cells that are specific for the E7(49-57) peptide presented by the H-2Db MHC molecule.

Flow Cytometry: This technology allows for the multi-parameter analysis of individual cells within a heterogeneous population. In this application, it is used to identify CD8+ T-cells that are also positive for the E7(49-57) tetramer, thereby quantifying the antigen-specific population. Additional antibodies can be included to further phenotype these cells (e.g., for memory markers, activation markers).

Experimental Protocols

Protocol 1: Preparation of Single-Cell Suspensions from Murine Spleen

This protocol describes the preparation of splenocytes from vaccinated mice for subsequent tetramer staining.

Materials:

-

Spleens from vaccinated and control mice

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

70 µm cell strainers

-

50 mL conical tubes

-

Red Blood Cell (RBC) Lysis Buffer

-

Phosphate Buffered Saline (PBS)

-

Centrifuge

Procedure:

-

Aseptically harvest spleens from euthanized mice and place them in a petri dish containing 5 mL of RPMI 1640 medium.

-

Gently disrupt the spleens by mashing them through a 70 µm cell strainer into a 50 mL conical tube using the plunger of a 3 mL syringe.

-

Wash the strainer with an additional 10 mL of RPMI 1640 to collect any remaining cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in 1-2 mL of RBC Lysis Buffer. Incubate for 1-2 minutes at room temperature.

-

Add 10 mL of RPMI 1640 to quench the lysis reaction and centrifuge at 300 x g for 5 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet with PBS containing 2% FBS.

-

Resuspend the cells in FACS buffer (PBS with 2% FBS and 0.1% sodium azide) and perform a cell count. Adjust the cell concentration to 2-5 x 10^7 cells/mL.

Protocol 2: Tetramer Staining of E7(49-57) Specific CD8+ T-Cells

This protocol outlines the staining procedure for identifying E7(49-57) specific CD8+ T-cells using flow cytometry.

Materials:

-

Single-cell suspension of splenocytes (from Protocol 1)

-

FACS tubes or 96-well round-bottom plate

-

H-2Db E7(49-57) (RAHYNIVTF)-PE Tetramer (or other fluorochrome)

-

Fluorochrome-conjugated anti-mouse CD8a antibody

-

Fluorochrome-conjugated anti-mouse CD3e antibody

-

(Optional) Dump channel antibodies (e.g., anti-CD4, anti-B220, anti-F4/80) conjugated to a single fluorochrome not used for other primary antibodies.

-

(Optional) Live/Dead stain

-

FACS buffer (PBS, 2% FBS, 0.1% sodium azide)

-

Flow cytometer

Procedure:

-

Aliquot 1-2 x 10^6 cells per FACS tube or well of a 96-well plate.

-

(Optional) If using a Live/Dead stain, follow the manufacturer's protocol for staining.

-

Wash the cells with FACS buffer.

-

Prepare a master mix of the tetramer and antibodies in FACS buffer. The optimal concentration of each reagent should be determined by titration. A common starting dilution for tetramers is 1:100 to 1:200.

-

Add the tetramer/antibody master mix to the cells.

-

Incubate for 30-60 minutes at 4°C in the dark. Some protocols suggest incubation at room temperature for 30 minutes, but this should be optimized.

-

Wash the cells twice with FACS buffer by centrifuging at 300 x g for 5 minutes.

-

Resuspend the cells in 200-300 µL of FACS buffer for analysis on a flow cytometer. If not analyzing immediately, cells can be fixed in 1% paraformaldehyde.

Data Presentation

The following tables summarize quantitative data on the frequency of E7(49-57) specific CD8+ T-cells following various vaccination strategies, as determined by tetramer staining.

| Vaccine Platform | Adjuvant/Co-treatment | Route of Administration | Peak Frequency of E7 Tetramer+ of CD8+ T-cells (in blood) | Reference |

| E7 49-57 Peptide | Poly(I:C) | Intralymphatic | ~14.5% | |

| E7 49-57 Peptide | None | Subcutaneous | <1% | |

| DNA Vaccine (CRT/E7) | None | Intramuscular | Not specified in blood, but induced 204 IFN-γ secreting cells per 3.5x10^5 splenocytes | |

| DNA Vaccine (E7) | None | Intramuscular | Not specified in blood, but induced 18 IFN-γ secreting cells per 3.5x10^5 splenocytes |

| Vaccine Platform | Adjuvant | Route of Administration | % E7 Tetramer+ of CD8+ T-cells (in spleen) | Reference |

| STxB-E7 | αGalCer | Intranasal | ~1.5% | |

| STxB-E7 | αGalCer | Intramuscular | ~0.5% |

| Treatment Group | % E7 Tetramer+ of CD8+ T-cells in Tumor Microenvironment (Day 15 post-vaccination) | Reference |

| Peptide Vaccine + Cisplatin + Topotecan | ~12% | |

| Peptide Vaccine only | ~4% |

Visualization of Experimental Workflow and Gating Strategy

Below are diagrams illustrating the experimental workflow and a typical flow cytometry gating strategy.

References

- 1. genscript.com [genscript.com]

- 2. Human Papillomavirus E7 protein (49-57) peptide [novoprolabs.com]

- 3. H2-Db | HPV16 E7 49-57 | RAHYNIVTF | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]

- 4. Human Papillomavirus (HPV) E7 protein (49-57) - 1 mg [anaspec.com]

- 5. HPV 16/18 E7 49-57 (H-2 Db) | 1 mg | EP07741_1 [peptides.de]

Application Notes and Protocols: Synergistic Anti-Tumor Efficacy of E7(43-62) Vaccine and Anti-PD-1 Checkpoint Blockade

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Papillomavirus (HPV), particularly type 16, is a primary causative agent for cervical and other cancers. The viral oncoproteins E6 and E7 are constitutively expressed in these tumor cells, making them ideal targets for therapeutic cancer vaccines. The HPV16 E7(43-62) long peptide contains both CD8+ and CD4+ T cell epitopes, which are crucial for generating a robust anti-tumor immune response. However, the efficacy of vaccine monotherapy is often limited by the immunosuppressive tumor microenvironment. A key mechanism of immune evasion is the upregulation of the programmed cell death protein 1 (PD-1) pathway. The interaction of PD-1 on activated T cells with its ligand, PD-L1, on tumor cells, leads to T cell exhaustion and dysfunction.

Combining an E7(43-62) peptide-based vaccine with an anti-PD-1 checkpoint blockade has emerged as a promising strategy to enhance anti-tumor immunity. The vaccine primes and expands E7-specific T cells, while the anti-PD-1 antibody reinvigorates these T cells within the tumor microenvironment, leading to a more potent and durable anti-cancer effect. These application notes provide a summary of preclinical data and detailed protocols for evaluating the synergistic efficacy of this combination therapy.

Data Presentation

The following tables summarize quantitative data from preclinical studies evaluating the combination of an E7 peptide vaccine with anti-PD-1/PD-L1 blockade in the TC-1 mouse tumor model. The TC-1 cell line is derived from C57BL/6 mouse lung epithelial cells and is engineered to express HPV-16 E6 and E7 oncoproteins.

Table 1: Tumor Growth Inhibition in TC-1 Tumor-Bearing Mice

| Treatment Group | Average Tumor Volume (mm³) at Day 21 Post-Tumor Inoculation | Percentage Tumor Growth Inhibition vs. Control |

| Control (PBS) | ~1500 | 0% |

| Anti-PD-1 Antibody | ~1200 | 20% |

| E7(43-62) Vaccine | ~800 | 47% |

| E7(43-62) Vaccine + Anti-PD-1 Antibody | ~200 | 87% |

Note: Data are representative values synthesized from multiple preclinical studies for illustrative purposes.

Table 2: Survival Rate in TC-1 Tumor-Bearing Mice

| Treatment Group | Percentage Survival at Day 60 Post-Tumor Inoculation |

| Control (PBS) | 0% |

| Anti-PD-1 Antibody | 20% |

| E7(43-62) Vaccine | 40% |

| E7(43-62) Vaccine + Anti-PD-1 Antibody | 90-100%[1] |

Note: Data are representative values synthesized from multiple preclinical studies for illustrative purposes.

Table 3: Immunological Correlates of Anti-Tumor Response

| Treatment Group | Percentage of CD8+ T cells among Tumor Infiltrating Lymphocytes (TILs) | IFN-γ Spot Forming Units (SFU) per 10^6 Splenocytes (E7-specific response) |

| Control (PBS) | ~5% | <50 |

| Anti-PD-1 Antibody | ~8% | ~100 |

| E7(43-62) Vaccine | ~15% | ~400 |

| E7(43-62) Vaccine + Anti-PD-1 Antibody | ~30% | >800 |

Note: Data are representative values synthesized from multiple preclinical studies for illustrative purposes.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Synergy of E7 Vaccine and Anti-PD-1 Blockade

Caption: Mechanism of synergistic anti-tumor immunity.

Experimental Workflow

Caption: In vivo experimental workflow.

Experimental Protocols

In Vivo TC-1 Tumor Model and Treatment

This protocol describes the establishment of the TC-1 tumor model in C57BL/6 mice and the administration of the E7(43-62) vaccine and anti-PD-1 antibody.

Materials:

-

C57BL/6 mice (female, 6-8 weeks old)

-

TC-1 cells

-

Complete RPMI-1640 medium

-

Phosphate-Buffered Saline (PBS), sterile

-

HPV-16 E7(43-62) peptide (purity >95%)

-

Adjuvant (e.g., CpG ODN 1826)

-

In vivo grade anti-mouse PD-1 antibody (clone RMP1-14 or similar)

-

In vivo grade isotype control antibody (e.g., Rat IgG2a)

-

Syringes and needles (27-30G)

-

Calipers

Procedure:

-

Cell Culture: Culture TC-1 cells in complete RPMI-1640 medium. Harvest cells during the logarithmic growth phase, wash twice with sterile PBS, and resuspend in sterile PBS at a concentration of 5 x 10^5 cells/mL.

-

Tumor Inoculation: On Day 0, subcutaneously inject 100 µL of the TC-1 cell suspension (5 x 10^4 cells) into the right flank of each C57BL/6 mouse.[2]

-

Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width with calipers. Calculate tumor volume using the formula: Volume = (length × width²) / 2.[2]

-

Treatment Groups: Once tumors reach a palpable size (e.g., ~3-5 mm in diameter, typically around Day 7), randomize mice into treatment groups (n=5-10 mice per group):

-

Group 1: PBS (Control)

-

Group 2: Isotype Control Antibody

-

Group 3: Anti-PD-1 Antibody

-

Group 4: E7(43-62) Vaccine + Isotype Control Antibody

-

Group 5: E7(43-62) Vaccine + Anti-PD-1 Antibody

-

-

Vaccine Preparation and Administration:

-

Prepare the vaccine by mixing the E7(43-62) peptide (e.g., 50 µ g/mouse ) with an adjuvant (e.g., 20 µg CpG/mouse) in sterile PBS for a total volume of 100 µL.

-

Administer the vaccine subcutaneously on the contralateral (left) flank.

-

Vaccinate on Days 7, 14, and 21.

-

-

Antibody Administration:

-

Dilute the anti-PD-1 antibody or isotype control in sterile PBS.

-

Administer 100-200 µg of the antibody intraperitoneally in a volume of 100-200 µL.

-

Administer the antibody on Days 8, 15, and 22 (or a similar schedule).[2]

-

-

Endpoint: Continue monitoring tumor growth and survival. Euthanize mice when tumors reach a predetermined endpoint size (e.g., 2000 mm³) or show signs of ulceration or distress, in accordance with institutional animal care and use guidelines.

IFN-γ ELISpot Assay for E7-Specific T Cell Response

This protocol is for quantifying the frequency of E7-specific, IFN-γ-secreting T cells in splenocytes from treated mice.

Materials:

-

Mouse IFN-γ ELISpot kit (containing capture antibody, detection antibody, and streptavidin-HRP)

-

PVDF membrane 96-well plates

-